molecular formula C6H18N2Na2O13S4 B12297951 disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate

disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate

Cat. No.: B12297951
M. Wt: 500.5 g/mol
InChI Key: BZMBORJRXATTAL-CBAPHJFVSA-L
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Description

Disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate is a chemical compound with a unique structure and properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its disodium salt form and the presence of an amino group, a sulfosulfanyl group, and a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate involves several steps. One common method includes the reaction of (2R)-2-amino-3-sulfosulfanylpropanoic acid with sodium hydroxide to form the disodium salt. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as crystallization and filtration are commonly used to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate undergoes various chemical reactions, including:

    Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and hydroxides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfosulfanyl group can yield sulfonic acids, while reduction of the amino group can produce primary amines.

Scientific Research Applications

Disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate involves its interaction with specific molecular targets. The amino and sulfosulfanyl groups play crucial roles in these interactions, affecting various biochemical pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate is unique due to its specific combination of functional groups. Similar compounds include:

    Disodium;(2R)-2-amino-3-sulfopropanoate: Lacks the sulfosulfanyl group.

    Disodium;(2R)-2-amino-3-thiopropanoate: Contains a thiol group instead of a sulfosulfanyl group.

These similar compounds differ in their chemical properties and reactivity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C6H18N2Na2O13S4

Molecular Weight

500.5 g/mol

IUPAC Name

disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate

InChI

InChI=1S/2C3H7NO5S2.2Na.3H2O/c2*4-2(3(5)6)1-10-11(7,8)9;;;;;/h2*2H,1,4H2,(H,5,6)(H,7,8,9);;;3*1H2/q;;2*+1;;;/p-2/t2*2-;;;;;/m00...../s1

InChI Key

BZMBORJRXATTAL-CBAPHJFVSA-L

Isomeric SMILES

C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.O.O.O.[Na+].[Na+]

Canonical SMILES

C(C(C(=O)[O-])N)SS(=O)(=O)O.C(C(C(=O)[O-])N)SS(=O)(=O)O.O.O.O.[Na+].[Na+]

Origin of Product

United States

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